molecular formula C4H8N4 B1305251 2-(1H-1,2,4-Triazol-1-yl)ethanamine CAS No. 51444-31-6

2-(1H-1,2,4-Triazol-1-yl)ethanamine

Cat. No.: B1305251
CAS No.: 51444-31-6
M. Wt: 112.13 g/mol
InChI Key: IDWZESHNJMMWTR-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-(1H-1,2,4-triazol-1-yl)ethanamine (often referred to as triazole ethanamine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions. This structural characteristic contributes to its biological activity by allowing interactions with various molecular targets within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including xanthine oxidase and carbonic anhydrase. For instance, derivatives of triazole have demonstrated potent inhibitory effects on xanthine oxidase with IC50 values as low as 0.6 μM, indicating strong potential for managing conditions like hyperuricemia .
  • Antimicrobial Activity : Research has indicated that triazole derivatives exhibit antimicrobial properties against a range of pathogens. For example, some analogs have shown effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance .
  • Anticancer Properties : Triazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. Studies have reported significant cytotoxicity against certain cancer types, suggesting that these compounds may induce apoptosis in malignant cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Activity Target IC50 Value Reference
Xanthine Oxidase InhibitionXanthine Oxidase0.6 μM
Antimicrobial ActivityESKAPE PathogensVariable
Carbonic Anhydrase InhibitionCarbonic Anhydrase II13.8 - 35.7 μM
CytotoxicityVarious Cancer Cell LinesVariable

Case Studies and Research Findings

  • Antitrypanosomal Activity : A study evaluated a series of triazole-based compounds for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Several compounds exhibited IC50 values ranging from 28 nM to 3.72 μM with high selectivity indices, indicating their potential as therapeutic agents .
  • In Vivo Studies : In vivo experiments demonstrated that specific triazole derivatives significantly reduced peripheral parasite levels in infected mice when administered at low doses over extended periods. These findings underscore the translational potential of these compounds into clinical settings .
  • Structure-Activity Relationship (SAR) : Molecular docking studies have been employed to elucidate the binding interactions between triazole derivatives and their targets. This research has provided insights into how structural modifications can enhance biological activity, particularly in enzyme inhibition scenarios .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-1-2-8-4-6-3-7-8/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWZESHNJMMWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199423
Record name 1H-1,2,4-Triazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51444-31-6
Record name 1H-1,2,4-Triazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51444-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1,2,4]TRIAZOL-1YL-ETHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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